benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate
Overview
Description
Chemical Reactions Analysis
- Free Radical Bromination at the Benzylic Position :
Scientific Research Applications
Anti-Helicobacter Pylori Agents
Benzyl carbamates have shown potent and selective activities against the gastric pathogen Helicobacter pylori. A specific carbamate structure displayed low minimal inhibition concentration values against various clinically relevant H. pylori strains. This compound also exhibited inactivity against a wide range of other microorganisms, indicating its potential as a targeted anti-H. pylori agent (Carcanague et al., 2002).
Cyclization Reactions
Research indicates that the carbamate of 2-(dimethylallyl)aniline can undergo cyclization with phenylselanyl halides, leading to the formation of dihydroindole and tetrahydroquinoline structures. These reactions showcase the reactivity of benzyl carbamates in creating complex chemical structures, which could have further applications in synthetic chemistry (Cooper et al., 2000).
Photolabile Structures
Benzyl N-nitrosocarbamates have been synthesized and characterized as part of an effort to design photolabile structures. These structures could potentially be used for the controlled release of alkylating and/or crosslinking agents, which may have applications in various fields, including materials science and drug delivery (Satya Venkata et al., 2009).
Inhibitors of Butyrylcholinesterase (BChE)
A series of benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates were prepared and showed strong inhibition of BChE, with some compounds being more active than clinically used inhibitors. These findings highlight the potential therapeutic applications of benzyl carbamates in conditions where BChE inhibition is beneficial, such as certain neurological disorders (Magar et al., 2021).
Properties
IUPAC Name |
benzyl N-[1-(4-methylphenyl)sulfonylethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-8-10-16(11-9-13)23(20,21)14(2)18-17(19)22-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWOIRRCADHIIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396272 | |
Record name | 2T-0342 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147169-13-9 | |
Record name | 2T-0342 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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